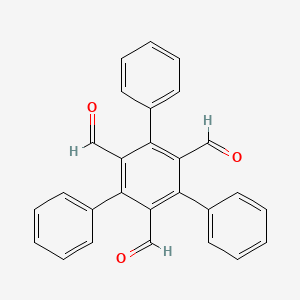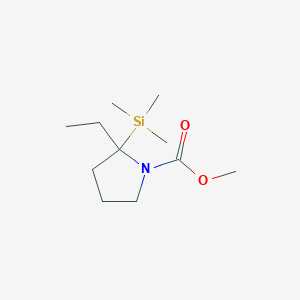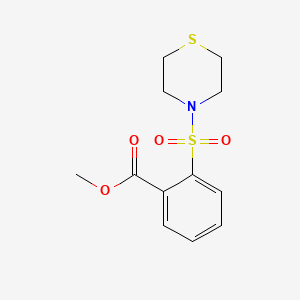
2,4,6-Triphenylbenzene-1,3,5-tricarbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Triphenylbenzene-1,3,5-tricarbaldehyde is an organic compound characterized by a benzene ring substituted with three phenyl groups and three formyl groups at the 1, 3, and 5 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Triphenylbenzene-1,3,5-tricarbaldehyde typically involves the formylation of a triphenylbenzene precursor. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce formyl groups onto the aromatic ring. The reaction is usually carried out under controlled temperature conditions to ensure the selective formylation at the desired positions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Triphenylbenzene-1,3,5-tricarbaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl groups can be reduced to primary alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the phenyl groups can be further functionalized.
Common Reagents and Conditions
Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 2,4,6-Triphenylbenzene-1,3,5-tricarboxylic acid.
Reduction: 2,4,6-Triphenylbenzene-1,3,5-tris(methanol).
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2,4,6-Triphenylbenzene-1,3,5-tricarbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Potential use in the development of fluorescent probes and sensors due to its aromatic structure.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, including organic semiconductors and liquid crystals.
Mecanismo De Acción
The mechanism of action of 2,4,6-Triphenylbenzene-1,3,5-tricarbaldehyde is largely dependent on its chemical reactivity. The formyl groups can participate in nucleophilic addition reactions, forming intermediates that can further react to yield various products. The aromatic ring system allows for π-π interactions, which can be exploited in the design of molecular assemblies and materials.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde: Similar structure but with hydroxyl groups instead of phenyl groups.
2,4,6-Trichlorobenzene-1,3,5-tricarbaldehyde: Chlorine atoms instead of phenyl groups.
2,4,6-Tribromobenzene-1,3,5-tricarbaldehyde: Bromine atoms instead of phenyl groups.
Uniqueness
2,4,6-Triphenylbenzene-1,3,5-tricarbaldehyde is unique due to the presence of bulky phenyl groups, which can influence its reactivity and physical properties. The phenyl groups can provide steric hindrance, affecting the compound’s ability to participate in certain reactions compared to its halogenated or hydroxylated counterparts.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactivity, applications, and comparison with similar compounds
Propiedades
Número CAS |
918342-68-4 |
|---|---|
Fórmula molecular |
C27H18O3 |
Peso molecular |
390.4 g/mol |
Nombre IUPAC |
2,4,6-triphenylbenzene-1,3,5-tricarbaldehyde |
InChI |
InChI=1S/C27H18O3/c28-16-22-25(19-10-4-1-5-11-19)23(17-29)27(21-14-8-3-9-15-21)24(18-30)26(22)20-12-6-2-7-13-20/h1-18H |
Clave InChI |
WXXGBQMSBRGCAT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C(=C(C(=C2C=O)C3=CC=CC=C3)C=O)C4=CC=CC=C4)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(3,4-dimethoxyphenyl)-N-[(1R)-1-phenylethyl]pyrazin-2-amine](/img/structure/B12614378.png)
![(1S)-1,4-Diphenyl-1-[(triphenylmethyl)amino]but-3-en-2-one](/img/structure/B12614381.png)



![5-{4-[(Prop-2-yn-1-yl)sulfanyl]-1,2,5-thiadiazol-3-yl}pyrimidine](/img/structure/B12614402.png)
![6-[(Oxolan-2-yl)oxy]hex-1-en-3-ol](/img/structure/B12614414.png)
![Butan-1-ol;5-[10-(3,5-dihydroxyphenyl)anthracen-9-yl]benzene-1,3-diol](/img/structure/B12614419.png)

![2,4-Dichloro-N-[2-(5-methylthiophen-2-yl)ethenesulfonyl]benzamide](/img/structure/B12614431.png)
![Oxotris[2-(propan-2-yl)phenyl]-lambda~5~-phosphane](/img/structure/B12614436.png)
![4-Methyl-2-[(triphenylmethoxy)carbamoyl]pentanoic acid](/img/structure/B12614440.png)
![6-{[([1,1'-Biphenyl]-4-yl)amino]methylidene}-4-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B12614448.png)

